molecular formula C8H16O2 B14293686 methyl (3S)-3-methylhexanoate CAS No. 116169-10-9

methyl (3S)-3-methylhexanoate

Cat. No.: B14293686
CAS No.: 116169-10-9
M. Wt: 144.21 g/mol
InChI Key: VPROXMOZLPCRJN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-methylhexanoate is a chiral ester characterized by a hexanoic acid backbone substituted with a methyl group at the third carbon in the (S)-configuration, esterified with methanol. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol. This compound is notable for its stereochemical specificity, which influences its physicochemical properties and applications in organic synthesis, fragrances, and pharmaceuticals.

Properties

CAS No.

116169-10-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl (3S)-3-methylhexanoate

InChI

InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

VPROXMOZLPCRJN-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H](C)CC(=O)OC

Canonical SMILES

CCCC(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3S)-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (3S)-3-methylhexanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products:

    Oxidation: (3S)-3-methylhexanoic acid or corresponding ketones.

    Reduction: (3S)-3-methylhexanol.

    Substitution: Various alkylated or arylated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl (3S)-3-methylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its stereochemistry makes it valuable in asymmetric synthesis.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis. It also serves as a model compound in pharmacokinetic studies to understand ester metabolism.

Industry: Industrially, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl (3S)-3-methylhexanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of tetrahedral intermediates, which then collapse to yield the final products. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Methyl Decanoate (CAS 110-42-9)
  • Molecular Formula : C₁₁H₂₂O₂
  • Molecular Weight : 186.29 g/mol
  • Structure: Straight-chain methyl ester of decanoic acid.
  • Key Differences: Lacks branching and chirality, leading to lower steric hindrance and higher volatility compared to methyl (3S)-3-methylhexanoate. Used in biodiesel and flavor industries due to its linear structure .
Linalyl 3-Methylhexanoate
  • Molecular Formula : C₁₇H₃₀O₂
  • Molecular Weight : 266.42 g/mol
  • Structure : Branched ester with a linalool-derived alcohol moiety.
  • Key Differences: Bulkier terpene alcohol group increases hydrophobicity and reduces reactivity. Found in essential oils and fragrance formulations, whereas this compound’s smaller size favors synthetic versatility .
(S)-3-Amino-5-Methylhexanoate Derivatives
  • Key Differences: Amino substitution introduces polarity and basicity, enabling pharmaceutical applications (e.g., drug intermediates). This compound lacks amino functionality, limiting its direct biological activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Chirality Applications
This compound 144.21 ~180–190 (est.) Low Yes (S) Fragrances, chiral synthesis
Methyl Decanoate 186.29 224 Insoluble No Biodiesel, flavors
Linalyl 3-Methylhexanoate 266.42 >250 Insoluble No Perfumes, cosmetics

Note: Boiling points estimated from homologous series due to lack of direct data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.